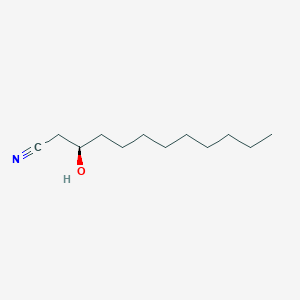
(3R)-3-hydroxydodecanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-hydroxydodecanenitrile is an organic compound that belongs to the class of nitriles It features a hydroxyl group (-OH) attached to the third carbon of a dodecanenitrile chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxydodecanenitrile typically involves the following steps:
Starting Material: The synthesis begins with a dodecanenitrile precursor.
Hydroxylation: The introduction of the hydroxyl group at the third carbon position can be achieved through various hydroxylation reactions. One common method involves the use of a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reaction Conditions: The reaction is usually carried out under mild conditions, with the temperature maintained at around 0-25°C to ensure selective hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-hydroxydodecanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxododecanenitrile or 3-carboxydodecanenitrile.
Reduction: Formation of 3-hydroxydodecanamine.
Substitution: Formation of various substituted dodecanenitriles depending on the nucleophile used.
Applications De Recherche Scientifique
(3R)-3-hydroxydodecanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-3-hydroxydodecanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the nitrile group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-hydroxydecanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(3R)-3-hydroxyundecanenitrile: Similar structure but with one less carbon in the chain.
(3R)-3-hydroxytridecanenitrile: Similar structure but with one more carbon in the chain.
Uniqueness
(3R)-3-hydroxydodecanenitrile is unique due to its specific chain length and the presence of both hydroxyl and nitrile functional groups
Propriétés
Numéro CAS |
922527-71-7 |
|---|---|
Formule moléculaire |
C12H23NO |
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
(3R)-3-hydroxydodecanenitrile |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h12,14H,2-10H2,1H3/t12-/m1/s1 |
Clé InChI |
BSFVTQCUZFZZJN-GFCCVEGCSA-N |
SMILES isomérique |
CCCCCCCCC[C@H](CC#N)O |
SMILES canonique |
CCCCCCCCCC(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


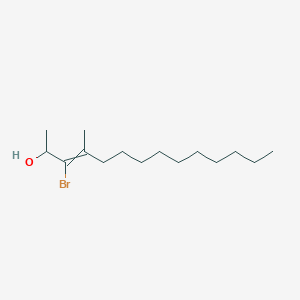
![N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14175661.png)
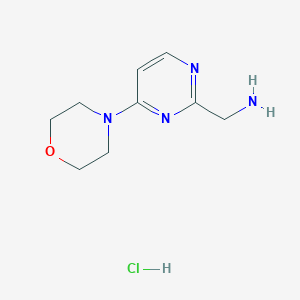
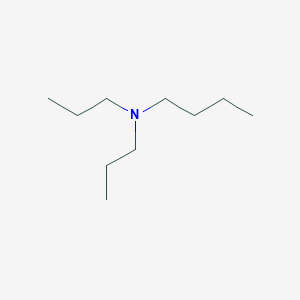
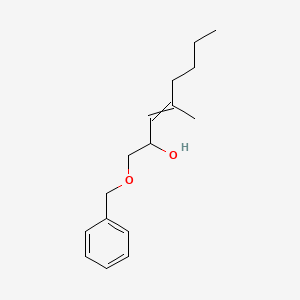
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
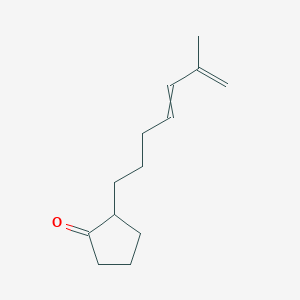
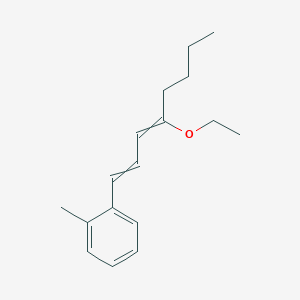
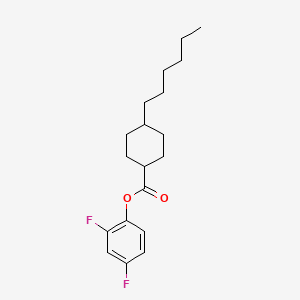

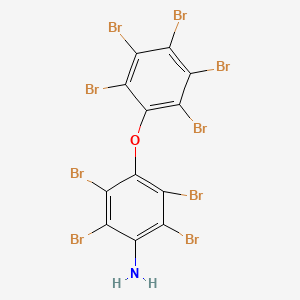
![3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14175715.png)
![3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B14175723.png)
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
